3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
3-Benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines. This compound features a benzyl group attached to a thieno[2,3-d]pyrimidine core, which is further substituted with trimethyl groups and a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common synthetic route includes the reaction of appropriate thiophene derivatives with amines and carboxylic acids under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thieno[2,3-d]pyrimidine core can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biological interactions. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine
In the medical field, derivatives of this compound could be explored for their therapeutic potential. They might be investigated for their activity against various diseases, such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or chemicals. Its properties might be harnessed for applications in pharmaceuticals, agrochemicals, or other industrial processes.
Mechanism of Action
The mechanism by which 3-Benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: : These compounds share a similar core structure but may have different substituents.
Pyrimidine derivatives: : These compounds have a pyrimidine ring but lack the thiophene component.
Benzyl-substituted compounds: : These compounds feature a benzyl group but may have different heterocyclic cores.
Uniqueness
3-Benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its combination of a benzyl group, trimethyl groups, and a thieno[2,3-d]pyrimidine core. This combination of features distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-benzyl-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-12-14(24-13(10)16(22)19(2)3)18-17(23)20(15(12)21)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARYOGWGBPLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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